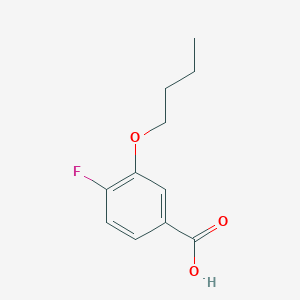

3-n-Butoxy-4-fluorobenzoic acid

Description

3-n-Butoxy-4-fluorobenzoic acid (C₁₁H₁₃FO₃) is a benzoic acid derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at the 3-position and a fluorine atom at the 4-position of the aromatic ring.

Properties

IUPAC Name |

3-butoxy-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOFIGXVHKITBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-n-Butoxy-4-fluorobenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and n-butyl alcohol.

Esterification: The first step involves the esterification of 4-fluorobenzoic acid with n-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. This reaction forms 4-fluorobenzoic acid butyl ester.

Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-n-Butoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate ion.

Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, sulfuric acid for esterification, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

3-n-Butoxy-4-fluorobenzoic acid features a butoxy group at the meta position and a fluorine atom at the para position of the benzoic acid structure. This configuration contributes to its distinct chemical behavior, including enhanced lipophilicity and stability, making it a valuable compound for further research and application.

Chemistry

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and esterifications.

Biology

- Biological Activity : Research has indicated that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

- Analgesic Properties : Studies indicate its effectiveness in reducing pain responses in animal models, highlighting its potential as a pain-relief agent.

- Antimicrobial Activity : The compound demonstrates activity against certain bacterial strains, indicating its potential as an antibacterial agent.

Medicine

- Drug Development : The compound is being explored for its potential in drug development, particularly in synthesizing fluorinated pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals with specific properties tailored for various applications.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study conducted on a rat model of arthritis demonstrated that treatment with this compound resulted in a significant reduction in swelling and pain scores compared to control groups. This suggests effective modulation of inflammatory pathways.

- Analgesic Properties : In another investigation involving mice subjected to formalin-induced pain, administration of the compound showed a dose-dependent reduction in pain behavior, indicating its potential as an analgesic.

- Antimicrobial Activity : Research on the antimicrobial efficacy of this compound revealed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and butoxy group contribute to its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their properties:

Physicochemical Properties

- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group relative to non-fluorinated analogs (e.g., 4-butylbenzoic acid) .

- Solubility : The absence of polar groups (e.g., hydroxy in 4-(2-Hydroxy-4-(trifluoromethyl)phenyl)benzoic acid) may reduce aqueous solubility compared to more hydrophilic derivatives .

Research Findings and Limitations

- Safety Considerations : Handling precautions for fluorinated benzoic acids align with general organic compound guidelines (e.g., avoiding inhalation, using PPE) .

- Data Gaps : Direct experimental data (e.g., melting point, spectral profiles) for this compound are scarce, necessitating extrapolation from analogs.

Biological Activity

3-n-Butoxy-4-fluorobenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a butoxy group and a fluorine atom attached to a benzoic acid structure. The presence of these functional groups influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of specific receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes, particularly cholinesterases, which are critical in neurotransmission. This inhibition can lead to increased acetylcholine levels, enhancing cholinergic signaling .

- Receptor Modulation : It is hypothesized that this compound may interact with P2Y receptors similar to other benzoic acid derivatives, influencing platelet aggregation and other cell signaling processes .

In Vitro Studies

Research has focused on the compound's efficacy against various biological targets:

- Cholinesterase Inhibition :

- Platelet Aggregation :

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Values (µM) | Reference |

|---|---|---|---|

| Cholinesterase Inhibition | Acetylcholinesterase | Similar to tacrine | |

| Platelet Aggregation | P2Y Receptors | Micromolar range |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound and its analogs:

- Neuroprotective Effects :

- Antiviral Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.